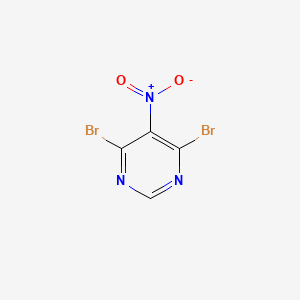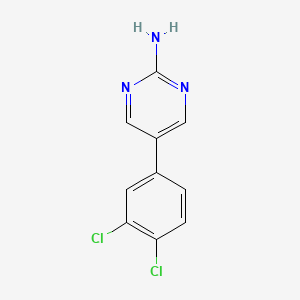
3,6-bis(4-bromophenyl)benzene-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-bis(4-bromophenyl)benzene-1,2-diamine is an organic compound with the molecular formula C18H14Br2N2 It is characterized by the presence of two bromophenyl groups attached to a benzene ring, which is further substituted with two amino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-bis(4-bromophenyl)benzene-1,2-diamine typically involves a multi-step process. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of benzene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Reduction: The acylated product is then reduced to form the corresponding alkane.
Nitration: The alkane undergoes nitration to introduce nitro groups.
Reduction of Nitro Groups: The nitro groups are reduced to amino groups using reagents like hydrazine and palladium on carbon (Pd/C) as a catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
3,6-bis(4-bromophenyl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrazine (N2H4) and Pd/C are common reagents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups like methoxy or ethoxy groups .
科学的研究の応用
3,6-bis(4-bromophenyl)benzene-1,2-diamine has several applications in scientific research:
作用機序
The mechanism by which 3,6-bis(4-bromophenyl)benzene-1,2-diamine exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to changes in cellular functions. The exact molecular pathways involved are still under investigation, but it is believed to involve interactions with nucleophilic sites on proteins and DNA .
類似化合物との比較
Similar Compounds
3,6-bis(4-chlorophenyl)benzene-1,2-diamine: Similar structure but with chlorine atoms instead of bromine.
3,6-bis(4-fluorophenyl)benzene-1,2-diamine: Similar structure but with fluorine atoms instead of bromine.
3,6-bis(4-methylphenyl)benzene-1,2-diamine: Similar structure but with methyl groups instead of bromine.
Uniqueness
3,6-bis(4-bromophenyl)benzene-1,2-diamine is unique due to the presence of bromine atoms, which can influence its reactivity and interactions with other molecules. Bromine atoms are larger and more polarizable than chlorine or fluorine atoms, which can affect the compound’s chemical and physical properties .
特性
分子式 |
C18H14Br2N2 |
|---|---|
分子量 |
418.1 g/mol |
IUPAC名 |
3,6-bis(4-bromophenyl)benzene-1,2-diamine |
InChI |
InChI=1S/C18H14Br2N2/c19-13-5-1-11(2-6-13)15-9-10-16(18(22)17(15)21)12-3-7-14(20)8-4-12/h1-10H,21-22H2 |
InChIキー |
QMYINXSPOVVTBU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=C(C(=C(C=C2)C3=CC=C(C=C3)Br)N)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


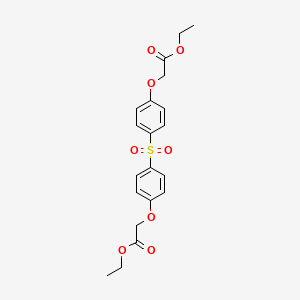

![6-Chloro-2-(2-cyclopentylethyl)imidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B13101113.png)

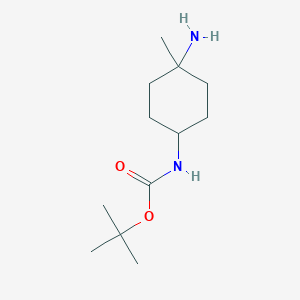
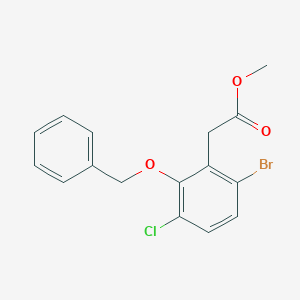
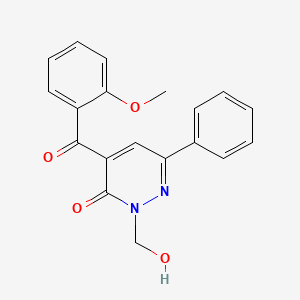

![5H-Pyrano[2,3-d]pyrimidin-7(6H)-one](/img/structure/B13101159.png)
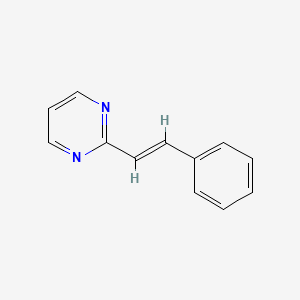
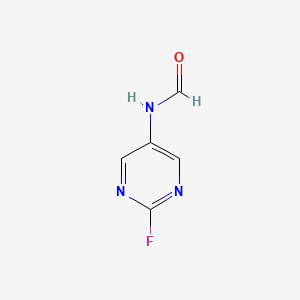
![7-Amino-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-ol](/img/structure/B13101180.png)
